2,6-Piperazinedione, 4-phenyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

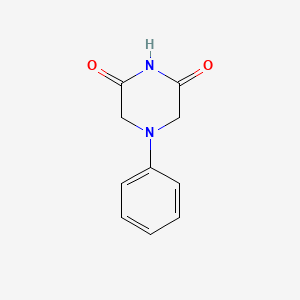

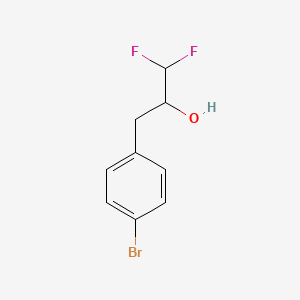

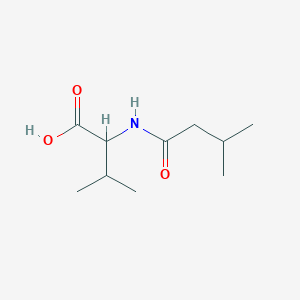

“2,6-Piperazinedione, 4-phenyl-” is an organic chemical compound with the molecular formula C10H10N2O2 . It is also known as 4-phenylpiperazine-2,6-dione . The compound is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of “2,6-Piperazinedione, 4-phenyl-” consists of a piperazinedione ring attached to a phenyl group . The InChI code for the compound is 1S/C10H10N2O2/c13-9-6-12(7-10(14)11-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13,14) .Physical And Chemical Properties Analysis

“2,6-Piperazinedione, 4-phenyl-” is a powder at room temperature . It has a molecular weight of 190.2 . The compound has a melting point of 157-159 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Oxidation Properties

- Oxidation Susceptibility : 1,4-Disubstituted 2,6-piperazinediones show susceptibility to oxidation, with selenium dioxide treatment producing piperazinetetrone. Specific reactions involving 1,4-diphenyl-2,6-piperazinedione demonstrate unique chemical transformations, indicating potential utility in organic synthesis (Tanaka, Yamazaki, & Ohta, 1977).

Chemical Reactions and Synthesis

- Novel Chemical Reactions : The reaction of 1,4-diphenyl-2,6-piperazinedione with chloranil results in dehydrogenation followed by cycloaddition, producing unique adducts. This illustrates its reactivity, suggesting applications in creating novel organic compounds (Tanaka, 1976).

- Synthesis and Structural Characterization : The synthesis of new 2,5-piperazinedione derivatives, characterized by various analytical methods, highlights its role in the development of new chemical entities with potential applications in materials science or pharmacology (Zhang, Wen, Tang, & Li, 2007).

Biological and Pharmacological Activity

- Antitumor Activity : Derivatives of 2,6-piperazinedione have been synthesized and evaluated for their antitumor activity, suggesting its importance in drug discovery and development (Shvedaite & Shimkyavichene, 1999).

- Antibacterial and Anti-Inflammatory Activities : Certain 4-phenyl-1,2,4-triazoline-5-thione derivatives, created through reactions with piperazine derivatives, display antibacterial activities, indicating potential in developing new antimicrobial agents (Pitucha et al., 2005).

- Herbicidal Applications : Novel 1-phenyl-piperazine-2,6-diones have been synthesized with significant herbicidal activity, suggesting its use in agricultural chemistry (Li et al., 2005).

Structural and Stability Studies

- Crystal Structure Analysis : Investigations into the crystal structures of various piperazinedione derivatives provide insights into their molecular conformation, which is crucial for understanding their reactivity and interactions in different applications (Gdaniec & Liberek, 1986; Kavitha et al., 2012).

- Stability Analysis : Studies on the stability of piperazinedione derivatives under stress conditions are critical for their development as pharmaceutical substances, providing essential data for regulatory and formulation considerations (Gendugov et al., 2021).

Eigenschaften

IUPAC Name |

4-phenylpiperazine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c13-9-6-12(7-10(14)11-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXYUYGNYVTHOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)CN1C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylpiperazine-2,6-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5R,7S)-N-(Cyanomethyl)-N-ethyl-2,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2368577.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2368580.png)

![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2368592.png)

![(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2368595.png)

![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2368596.png)